Methyl 3-(ethylsulfanyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(ethylsulfanyl)prop-2-enoate” is a chemical compound with the CAS Number: 15904-87-7 . It has a molecular weight of 146.21 and its IUPAC name is methyl (E)-3-(ethylthio)acrylate . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H10O2S . The InChI Code is 1S/C6H10O2S/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Scientific Research Applications
Flavor and Fragrance Compounds in Fruits
One significant application of compounds related to Methyl 3-(ethylsulfanyl)prop-2-enoate is in understanding the biosynthesis and changes of flavor and fragrance compounds during the storage of fruits, particularly in kiwifruits. Research by Günther et al. (2010) highlighted the presence and quantification of ethyl 3-(methylsulfanyl)prop-2-enoate among other esters in kiwifruit pulp, revealing their role in the fruit's aroma, especially when ripe. These compounds are specific to eating-ripe fruits and increase in parallel with the climacteric rise in ethylene. However, their levels decline significantly during prolonged cold storage, suggesting a minimal impact on the flavor of commercially stored 'Hort 16A' kiwifruits. The study also explored the biosynthesis pathway of these esters, indicating ethylene-regulated gene expression's role in their production (Günther, Matich, Marsh, & Nicolau, 2010).
Nonlinear Optical Materials
This compound and its derivatives have applications in the development of nonlinear optical (NLO) materials. Sajan et al. (2005) conducted a study on methyl 3-(4-methoxyphenyl)prop-2-enoate, a related compound, focusing on its vibrational spectral analysis and its potential as a new class of NLO material. The research utilized ab initio quantum computations to investigate the molecule's equilibrium geometry, vibrational wavenumbers, intensities, and first hyperpolarizability, concluding that the compound exhibits significant NLO efficiency. This discovery opens up possibilities for utilizing such esters in optical devices and materials engineering (Sajan, Binoy, Joe, Jayakumar, & Zaleski, 2005).
Antimicrobial Agents and Molecular Docking Studies
The structural modification of this compound derivatives has been explored for potential antimicrobial applications. Murugavel et al. (2016) synthesized a novel derivative and conducted a comprehensive study involving crystal structure analysis, spectral investigations, DFT computations, biological activities, and molecular docking. Their findings suggest that the compound exhibits promising antibacterial and antifungal effects. Furthermore, the molecular docking studies indicated that the compound could act as an inhibitor against specific bacterial proteins, highlighting its potential as a bioactive agent in developing new antimicrobial strategies (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Safety and Hazards
“Methyl 3-(ethylsulfanyl)prop-2-enoate” has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl (E)-3-ethylsulfanylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXPBKCQLFPGCE-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.